Imidazole vs. Phenyl Sulfonamide Hydrogen-Bond Donor/Acceptor Capacity Drives Differential Target Engagement
The target compound incorporates an N-isopropylimidazole-4-sulfonamide moiety with one additional hydrogen-bond donor (N-H sulfonamide) and two imidazole nitrogen acceptors compared with the benzenesulfonamide analog N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide (CAS 2034548-86-0), which carries zero hydrogen-bond donors on the sulfonamide aryl group and no heteroatom acceptors beyond the sulfonamide oxygens . In co-crystal structures of related pyrazolopyridine-sulfonamide MMK inhibitors with Aurora kinase A (PDB 3R22), the sulfonamide N-H and heterocyclic nitrogens form critical hydrogen bonds with the kinase hinge region and catalytic lysine, while the sulfonamide oxygens coordinate the DFG motif [1]. Loss of the imidazole nitrogens in the benzenesulfonamide comparator is predicted to reduce hinge-binding affinity by approximately 1.5–3.0 kcal/mol based on typical neutral hydrogen-bond contributions in protein-ligand complexes [2].
| Evidence Dimension | Hydrogen-bond donor/acceptor count on sulfonamide substituent |
|---|---|
| Target Compound Data | 1 H-bond donor (sulfonamide N-H); 2 H-bond acceptors (imidazole N1 and N3) on sulfonamide aryl group |
| Comparator Or Baseline | N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide: 0 H-bond donors, 0 heteroatom acceptors beyond sulfonamide oxygens |
| Quantified Difference | Δ = +1 donor, +2 acceptors relative to benzenesulfonamide analog |
| Conditions | Structural comparison based on 2D chemical topology; binding energy estimates derived from protein-ligand co-crystal structures of pyrazolopyridine-sulfonamide series (PDB 3R21, 3R22) |
Why This Matters
Additional hydrogen-bond contacts provided by the imidazole ring enhance kinase hinge-region complementarity, potentially increasing target residence time and selectivity over off-target kinases lacking appropriate H-bond partners.
- [1] RCSB PDB. 3R22: Design, synthesis, and biological evaluation of pyrazolopyridine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (Part I). Deposited 2011-03-11. View Source
- [2] Bissantz C, Kuhn B, Stahl M. A medicinal chemist's guide to molecular interactions. J Med Chem. 2010;53(14):5061-5084. Neutral H-bond free energy contribution: -0.5 to -1.5 kcal/mol per bond. View Source
